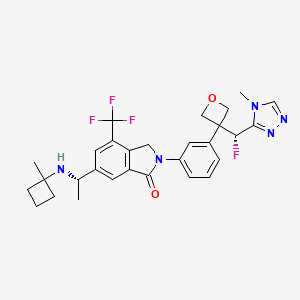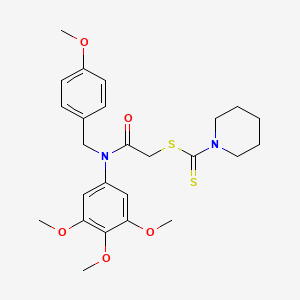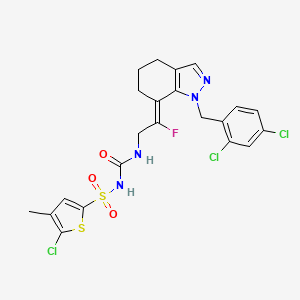
EP3 antagonist 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EP3 antagonist 4 is a compound that acts as an antagonist to the E-prostanoid 3 (EP3) receptor. This receptor is one of the four subtypes of prostaglandin E2 (PGE2) receptors, which are involved in various physiological processes such as inflammation, pain perception, and vascular functions . This compound has shown potential in research related to diabetes and cellular dysfunction .
準備方法
The synthesis of EP3 antagonist 4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The synthetic route typically involves the use of acylsulfonamide-based compounds, which are then modified to achieve the desired antagonist properties . The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the proper formation of the compound. Industrial production methods may involve scaling up these reactions and optimizing the conditions for higher yields and purity .
化学反応の分析
EP3 antagonist 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
EP3 antagonist 4 has a wide range of scientific research applications. In chemistry, it is used to study the interactions and functions of prostaglandin receptors. In biology, it helps in understanding the role of EP3 receptors in various physiological processes. In medicine, this compound is being investigated for its potential therapeutic effects in conditions such as diabetes, inflammation, and cancer . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting EP3 receptors .
作用機序
The mechanism of action of EP3 antagonist 4 involves its binding to the EP3 receptor, thereby inhibiting the receptor’s activity. This inhibition prevents the downstream signaling pathways that are normally activated by prostaglandin E2. The molecular targets of this compound include the EP3 receptor itself and the associated G-proteins that mediate the receptor’s effects. By blocking these pathways, this compound can modulate various physiological responses such as inflammation and pain perception .
類似化合物との比較
EP3 antagonist 4 is unique in its high affinity and selectivity for the EP3 receptor. Similar compounds include other EP3 antagonists such as DG-041 and ONO-AE3-240, which also target the EP3 receptor but may differ in their potency and pharmacokinetic properties . Additionally, other prostaglandin receptor antagonists, such as those targeting EP1, EP2, and EP4 receptors, can be compared to this compound in terms of their receptor specificity and therapeutic applications .
特性
分子式 |
C22H20Cl3FN4O3S2 |
|---|---|
分子量 |
577.9 g/mol |
IUPAC名 |
1-(5-chloro-4-methylthiophen-2-yl)sulfonyl-3-[(2Z)-2-[1-[(2,4-dichlorophenyl)methyl]-5,6-dihydro-4H-indazol-7-ylidene]-2-fluoroethyl]urea |
InChI |
InChI=1S/C22H20Cl3FN4O3S2/c1-12-7-19(34-21(12)25)35(32,33)29-22(31)27-10-18(26)16-4-2-3-13-9-28-30(20(13)16)11-14-5-6-15(23)8-17(14)24/h5-9H,2-4,10-11H2,1H3,(H2,27,29,31)/b18-16- |
InChIキー |
FYUOIRIANAUUOH-VLGSPTGOSA-N |
異性体SMILES |
CC1=C(SC(=C1)S(=O)(=O)NC(=O)NC/C(=C/2\CCCC3=C2N(N=C3)CC4=C(C=C(C=C4)Cl)Cl)/F)Cl |
正規SMILES |
CC1=C(SC(=C1)S(=O)(=O)NC(=O)NCC(=C2CCCC3=C2N(N=C3)CC4=C(C=C(C=C4)Cl)Cl)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12374028.png)
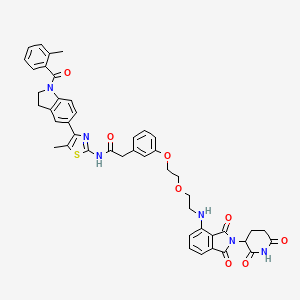

![1-(4-anilinophenoxy)-3-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol](/img/structure/B12374043.png)
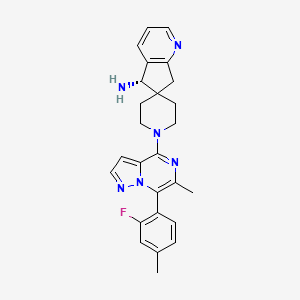
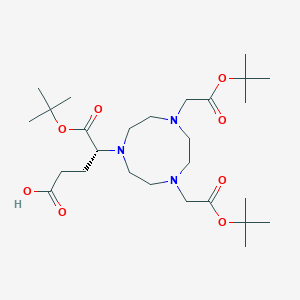
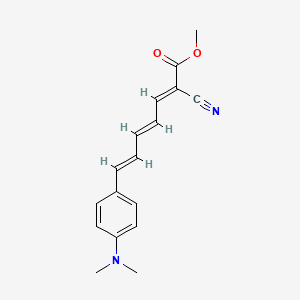
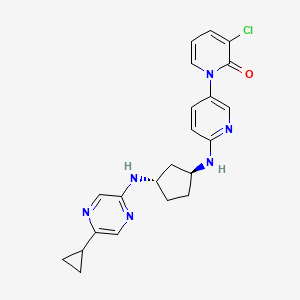

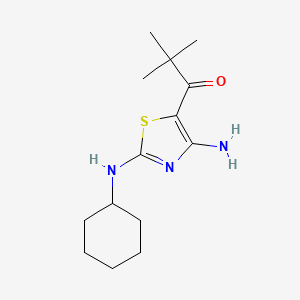

![N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine](/img/structure/B12374074.png)
